molecular formula C21H21N3O6S B3005330 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 941987-19-5

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Número de catálogo: B3005330
Número CAS: 941987-19-5
Peso molecular: 443.47
Clave InChI: VDGXHIRXKXPJEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 4-tosylbutanamide group at position 2. The 4-tosylbutanamide substituent distinguishes this compound from analogs, as the tosyl (p-toluenesulfonyl) group may enhance metabolic stability or target binding specificity.

Propiedades

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)12-2-3-19(25)22-21-24-23-20(30-21)15-6-9-17-18(13-15)29-11-10-28-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGXHIRXKXPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is C18H12N4O4S with a molar mass of 380.38 g/mol. The structural features of this compound include an oxadiazole ring and a tosyl group, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole can inhibit various bacterial strains and fungi by disrupting their cellular processes. For instance, studies have reported that certain oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative strains .
  • Anticancer Activity : The anticancer potential is primarily linked to the ability of the compound to interact with specific enzymes involved in cancer cell proliferation. Studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have shown that some compounds exhibit IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising cytotoxicity against various cancer cell lines such as HCT116 and MCF7 .

Antimicrobial Studies

A study conducted on a series of oxadiazole derivatives revealed notable antimicrobial activity against several bacterial strains. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
5cBacillus cereus15
5dBacillus thuringiensis18
5eStaphylococcus aureus20

These findings highlight the potential of oxadiazole compounds as effective antimicrobial agents .

Anticancer Studies

In a comparative study evaluating the cytotoxic effects of various compounds on liver carcinoma cell lines (HUH7), N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
Test CompoundHUH710.1
5-FluorouracilHUH718.78

The lower IC50 value for the test compound suggests superior efficacy in targeting cancer cells compared to traditional treatments .

Case Studies

Case Study 1: Antimicrobial Efficacy
A research team synthesized various derivatives of oxadiazole and tested their efficacy against a panel of pathogenic bacteria. The study found that certain modifications in the chemical structure significantly enhanced antimicrobial activity.

Case Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide on different cancer cell lines. The results indicated that this compound effectively inhibited cell growth by inducing apoptosis through caspase activation pathways.

Comparación Con Compuestos Similares

Structural Variations in the 1,3,4-Oxadiazole Series

Compounds sharing the 1,3,4-oxadiazole core and 2,3-dihydrobenzo[b][1,4]dioxin substituent exhibit diverse bioactivities depending on their amide side chains. Key analogs include:

Compound Name Substituent Synthesis Yield Purity (%) Key Characterization Methods
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (22) 3-Methoxybenzamide 35% 95.0–100 ¹H NMR, ¹³C NMR, ESI-MS, HPLC
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (23) 4-Methylbenzamide 24% 95.0–100 ¹H NMR, ¹³C NMR, ESI-MS, HPLC
Target Compound 4-Tosylbutanamide Not Reported Not Reported Likely similar methods

Key Observations :

  • The target compound’s 4-tosylbutanamide group introduces a sulfonamide linkage, which may improve solubility or binding affinity compared to simple benzamide derivatives .
  • Analogs with electron-withdrawing groups (e.g., trifluoromethyl in compound 19) or halogens (e.g., bromo in compound 21) show variable yields (24–60%), suggesting synthetic challenges in modifying the amide side chain .

Heterocycle Substitution: Oxadiazole vs. Thiadiazole

Replacing the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring significantly alters bioactivity:

Compound Name Heterocycle Substituent Biological Activity
(E)-N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazol-2-yl)-4-phenylbut-3-enamide Thiadiazole 4-Phenylbut-3-enamide Potent antitumor activity (HepG2)
Target Compound Oxadiazole 4-Tosylbutanamide Activity Not Reported

Key Observations :

  • The thiadiazole analog demonstrated strong antiproliferative effects against HepG2 cells, highlighting the impact of heterocycle choice on potency .
  • The target compound’s oxadiazole core may favor different mechanisms, such as Ca²⁺/calmodulin inhibition, as seen in related oxadiazoles .

Amide Side Chain Modifications

Variations in the amide side chain influence physicochemical properties and target interactions:

Compound Name Side Chain Notable Features
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide 4-Isopropylphenylacetamide Hydrophobic isopropyl group
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Pyrazole-carboxamide Heteroaromatic substitution
Target Compound 4-Tosylbutanamide Sulfonamide group for stability

Key Observations :

  • The tosyl group in the target compound may enhance metabolic stability compared to alkyl or aryl acetamide derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.